

A Comprehensive Technical Guide to Dihydro-2(3H)-thiophenone

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Compound of Interest

Compound Name: Dihydro-2(3H)-thiophenone

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **Dihydro-2(3H)-thiophenone**, a versatile heterocyclic compound with applications in various scientific fields. The document covers its IUPAC nomenclature, extensive list of synonyms, and detailed physicochemical properties. Furthermore, it outlines key synthetic and analytical methodologies and touches upon its known biological activities. This guide is intended to be a valuable resource for professionals in research, and drug development, offering a consolidated source of technical information.

IUPAC Nomenclature and Synonyms

The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is Thiolan-2-one. However, it is also commonly known as **Dihydro-2(3H)-thiophenone**. Due to its widespread use in various contexts, it has accumulated a number of synonyms.

A comprehensive list of its identifiers and synonyms is provided below:

Identifier Type	Identifier
IUPAC Name	Thiolan-2-one
Systematic Name	Dihydro-2(3H)-thiophenone
CAS Number	1003-10-7[1][2][3][4]
Molecular Formula	C4H6OS[1][2][3][4]
Molecular Weight	102.15 g/mol [1][2]
InChI	InChI=1S/C4H6OS/c5-4-2-1-3-6-4/h1-3H2[3][4]
InChIKey	KMSNYNIWEORQDJ-UHFFFAOYSA-N[3][4]
SMILES	C1CC(=O)SC1
EC Number	213-700-8[2]
PubChem CID	13852
Synonyms	γ-Thiobutyrolactone [1][3], 4-Butyrothiolactone [1][3], 2-Oxothiolane [3], Tetrahydro-2-thiophenone [3], 4-Mercaptobutanoic acid γ-thiolactone [5], 2-Thiolanone [5]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of **Dihydro-2(3H)-thiophenone** is presented in the table below. This data is crucial for its handling, application in synthesis, and analytical characterization.

Property	Value	Reference
Boiling Point	39-40 °C at 1 mmHg	[6]
Density	1.18 g/mL at 25 °C	[6]
Refractive Index (n _{20/D})	1.523	[6]

Spectroscopic data is essential for the structural elucidation and purity assessment of **Dihydro-2(3H)-thiophenone**. The National Institute of Standards and Technology (NIST) provides access to comprehensive spectral data for this compound.

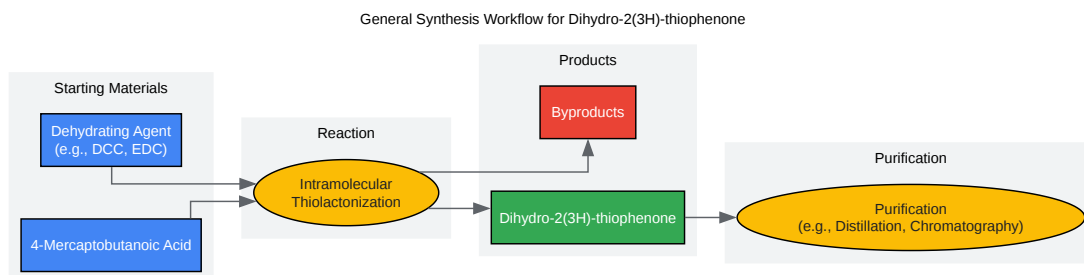
- Infrared (IR) Spectrum: The IR spectrum provides information about the functional groups present in the molecule. Data is available on the NIST WebBook.[\[3\]](#)
- Mass Spectrum: Mass spectrometry data, crucial for determining the molecular weight and fragmentation pattern, is also available on the NIST WebBook.[\[3\]](#)
- Gas Chromatography (GC): Retention indices for GC analysis can be found on the NIST WebBook, aiding in the development of analytical methods.[\[3\]](#)

Experimental Protocols

Synthesis

A common synthetic route to **Dihydro-2(3H)-thiophenone** involves the cyclization of 4-mercaptobutanoic acid. This intramolecular esterification (thiolactonization) is a standard method for the formation of five-membered thiolactones.

A generalized experimental workflow for this synthesis is depicted below:



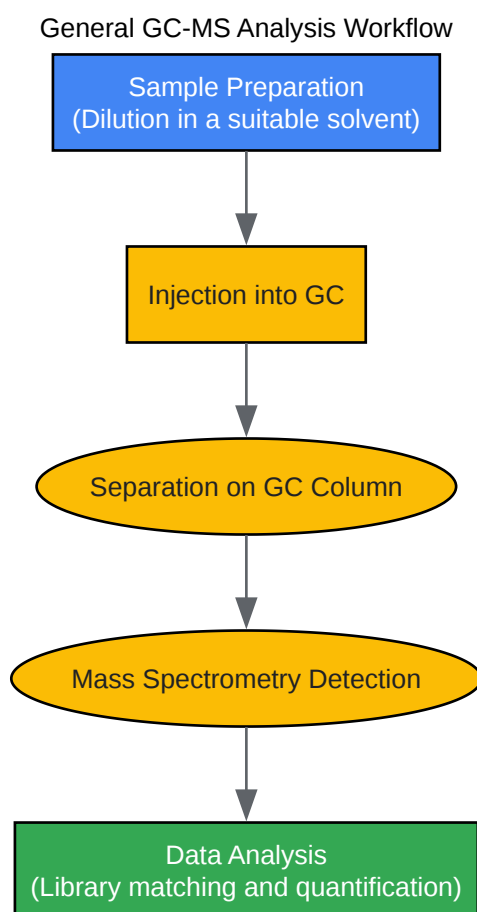
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Caption: A generalized workflow for the synthesis of **Dihydro-2(3H)-thiophenone**.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of **Dihydro-2(3H)-thiophenone**.

A typical GC-MS workflow is outlined below:



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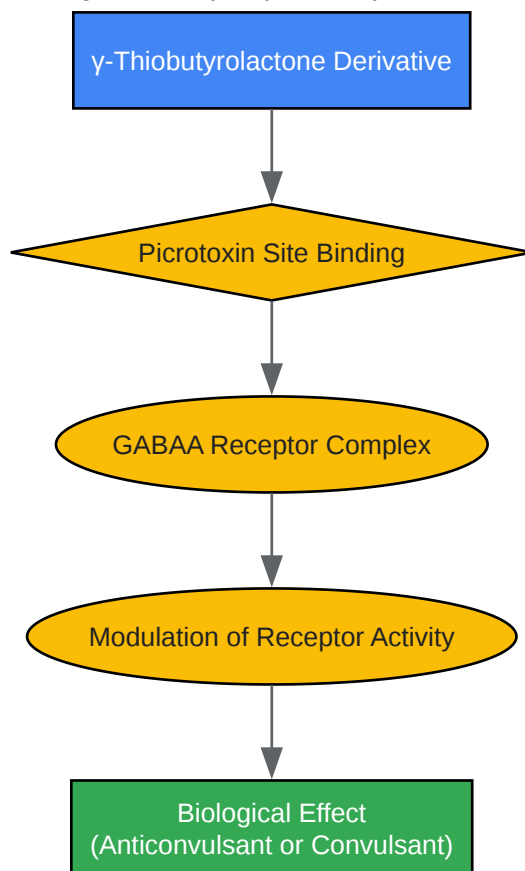
Caption: A standard workflow for the analysis of **Dihydro-2(3H)-thiophenone** using GC-MS.

Biological Activity and Signaling Pathways

While **Dihydro-2(3H)-thiophenone** itself is not extensively studied as a signaling molecule, its structural class, γ -thiobutyrolactones, has been investigated for biological activity. Some studies suggest that certain γ -thiobutyrolactone derivatives may act as ligands for the picrotoxin site on the GABAA receptor complex. This interaction can lead to either anticonvulsant or convulsant effects, depending on the specific substitutions on the lactone ring.

It is important to note that **Dihydro-2(3H)-thiophenone** is primarily used as a synthetic intermediate and a flavoring agent. Its direct involvement in specific signaling pathways within drug development is not well-established. The biological effects observed are more likely attributable to its derivatives.

The logical relationship for the potential biological activity of γ -thiobutyrolactone derivatives can be visualized as follows:

Potential Biological Activity of γ -Thiobutyrolactone Derivatives

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Caption: Logical pathway for the potential biological effects of γ -thiobutyrolactone derivatives.

Conclusion

Dihydro-2(3H)-thiophenone is a well-characterized compound with a clear IUPAC nomenclature and a variety of recognized synonyms. Its physicochemical properties are well-documented, facilitating its use in both research and industrial settings. While its direct role in signaling pathways is limited, its structural motif is of interest in medicinal chemistry for the development of GABAA receptor modulators. This guide provides a foundational understanding of this important heterocyclic compound for professionals in the chemical and pharmaceutical sciences.

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